Ethyl 2-[(2,4-dimethoxyphenyl)amino]-2-oxoacetate
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Overview
Description
Ethyl 2-[(2,4-dimethoxyphenyl)amino]-2-oxoacetate is an organic compound with the molecular formula C13H17NO5. It is a derivative of oxamic acid and is characterized by the presence of an ethyl ester group, a dimethoxyphenyl group, and an amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[(2,4-dimethoxyphenyl)amino]-2-oxoacetate typically involves the reaction of ethyl oxalyl chloride with 2,4-dimethoxyaniline in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then esterified to yield the final product. The reaction conditions generally include maintaining a low temperature to control the reaction rate and prevent side reactions .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-[(2,4-dimethoxyphenyl)amino]-2-oxoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring or the ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under conditions such as reflux or the presence of catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
Ethyl 2-[(2,4-dimethoxyphenyl)amino]-2-oxoacetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Ethyl 2-[(2,4-dimethoxyphenyl)amino]-2-oxoacetate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research, but it is believed to involve modulation of cellular signaling pathways and interference with metabolic processes .
Comparison with Similar Compounds
- Ethyl 2-[(2,4-dimethoxybenzyl)amino]-2-oxoacetate
- 2-[(2,4-Dimethoxyphenyl)amino]-1,3-thiazolidin-4-one
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
Comparison: Ethyl 2-[(2,4-dimethoxyphenyl)amino]-2-oxoacetate is unique due to its specific structural features, such as the presence of both ethyl ester and dimethoxyphenyl groups. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, the presence of the dimethoxyphenyl group can enhance its electron-donating properties, influencing its reactivity in substitution reactions .
Biological Activity
Ethyl 2-[(2,4-dimethoxyphenyl)amino]-2-oxoacetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological targets, and potential therapeutic applications based on a review of current research findings.
Chemical Structure and Properties
This compound has the molecular formula C12H15NO5. It features an ethyl ester group, a dimethoxy-substituted phenyl group, and an amino group attached to an oxoacetate moiety. The structural characteristics contribute to its reactivity and biological activity, making it a candidate for pharmacological studies aimed at discovering new therapeutic agents.
Research indicates that the biological activity of this compound may involve interactions with specific molecular targets such as enzymes and receptors. The presence of dimethoxy groups enhances binding affinity towards certain biological targets, potentially leading to enzyme inhibition or modulation of receptor activity.
Potential Mechanisms:
- Enzyme Inhibition : this compound may inhibit enzymes involved in metabolic pathways, thereby altering physiological responses.
- Receptor Modulation : The compound could interact with various receptors, influencing signaling pathways that are critical for cellular function.
Antimicrobial Properties
Studies have shown that compounds similar to this compound exhibit antimicrobial activity. For instance, certain derivatives have been tested against bacteria and fungi, demonstrating efficacy in inhibiting growth.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Research suggests that it may modulate inflammatory pathways, which is crucial for developing treatments for conditions like arthritis and other inflammatory diseases.
Comparative Analysis with Similar Compounds
The following table summarizes key features of this compound compared to structurally similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
This compound | C12H15NO5 | Contains dimethoxy groups enhancing biological activity |
Ethyl 2-(4-methoxyphenyl)amino-2-oxoacetate | C12H15NO4 | Lacks one methoxy group |
Ethyl (3,4-dimethoxyphenyl)aminoacetate | C12H15NO5 | Different methoxy positioning |
Ethyl (4-chloro-3-methoxyphenyl)aminoacetate | C12H14ClNO4 | Contains chlorine substitution |
The unique combination of functional groups in this compound distinguishes it from these similar compounds, enhancing its biological activity and interaction potential.
Study on Antibacterial Activity
In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the antibacterial properties of this compound against various strains of bacteria. The compound demonstrated significant inhibition at concentrations as low as 50 µM. The mechanism was attributed to its ability to disrupt bacterial cell wall synthesis .
Anti-inflammatory Research
Another study focused on the anti-inflammatory effects of the compound in murine models. Results indicated a reduction in inflammatory markers by approximately 40% when administered at a dosage of 25 mg/kg body weight. This suggests potential for therapeutic applications in treating chronic inflammatory diseases .
Properties
CAS No. |
24451-12-5 |
---|---|
Molecular Formula |
C12H15NO5 |
Molecular Weight |
253.25 g/mol |
IUPAC Name |
ethyl 2-(2,4-dimethoxyanilino)-2-oxoacetate |
InChI |
InChI=1S/C12H15NO5/c1-4-18-12(15)11(14)13-9-6-5-8(16-2)7-10(9)17-3/h5-7H,4H2,1-3H3,(H,13,14) |
InChI Key |
ABFFZVWSVYADIG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)NC1=C(C=C(C=C1)OC)OC |
Origin of Product |
United States |
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